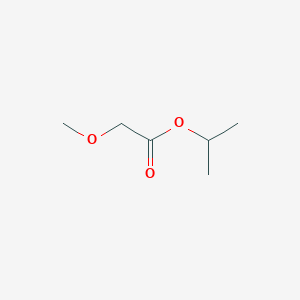









|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH3:6])=O.C[O-:8].[Na+].[CH:10]([OH:13])([CH3:12])[CH3:11].ClCl>O>[CH3:6][O:5][CH2:3][C:2]([O:13][CH:10]([CH3:12])[CH3:11])=[O:8] |f:1.2|
|


|
Name
|
|
|
Quantity
|
434.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
480.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for a further 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
407.5 g of methanol are then separated from the reaction mixture by distillation
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
CUSTOM
|
|
Details
|
In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (291.9 g of distillate)
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
the residue is washed with 450 g of isopropanol
|
|
Type
|
WASH
|
|
Details
|
A residue of 412.1 g and a liquid phase (filtrate and wash liquid) of 969.9 g
|
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|


Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC(=O)OC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 405 g | |
| YIELD: PERCENTYIELD | 77% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |